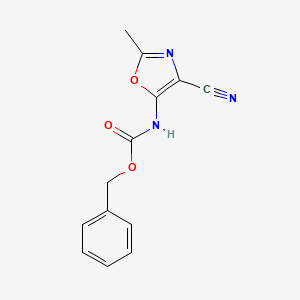![molecular formula C10H11N B15308662 (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is a complex organic compound that belongs to the class of aziridines fused with isoquinoline. This compound is characterized by its unique three-membered aziridine ring fused to an isoquinoline structure, which imparts distinct chemical and physical properties. The stereochemistry of the compound is defined by the (8aS) configuration, indicating the specific spatial arrangement of atoms around the aziridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing both aziridine and isoquinoline moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. For instance, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) can promote the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize by-products. The use of high-pressure reactors and advanced purification methods like chromatography and crystallization are also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the aziridine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its biological effects. The isoquinoline moiety may also interact with various receptors and enzymes, modulating their activity and contributing to the compound’s overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to isoquinoline but with the nitrogen atom at a different position.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in the second position of the benzene ring.
Aziridine: A simple three-membered ring containing one nitrogen atom, which is a key structural component of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline.
Uniqueness
This compound is unique due to its fused aziridine-isoquinoline structure, which imparts distinct chemical reactivity and biological activity. The specific stereochemistry (8aS) further differentiates it from other similar compounds, influencing its interaction with molecular targets and its overall pharmacological properties.
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(8aS)-1,3,8,8a-tetrahydroazirino[1,2-b]isoquinoline |
InChI |
InChI=1S/C10H11N/c1-2-4-9-6-11-7-10(11)5-8(9)3-1/h1-4,10H,5-7H2/t10-,11?/m0/s1 |
InChI-Schlüssel |
HWXLNBLDZNGYNK-VUWPPUDQSA-N |
Isomerische SMILES |
C1[C@H]2CN2CC3=CC=CC=C31 |
Kanonische SMILES |
C1C2CN2CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-4-carboxylicacid](/img/structure/B15308600.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)




![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)


